

# Saxagliptin and Weight Neutrality: A Long-Term Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Saxagliptin Hydrate |           |
| Cat. No.:            | B612269             | Get Quote |

A comprehensive review of long-term clinical trial data confirms the weight-neutral profile of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in patients with type 2 diabetes. This guide provides a detailed comparison of saxagliptin's effect on body weight relative to other oral hypoglycemic agents, supported by experimental data and methodological insights from key clinical trials.

Saxagliptin's mechanism of action, which involves enhancing the incretin system, leads to glucose-dependent insulin secretion and glucagon suppression without directly impacting pathways associated with weight gain or loss. This inherent property positions saxagliptin as a viable therapeutic option for patients with type 2 diabetes where weight management is a significant concern. Long-term studies have consistently demonstrated that saxagliptin does not lead to significant changes in body weight compared to placebo.

## Comparative Analysis of Weight Changes in Long-Term Studies

The following tables summarize the quantitative data on body weight changes from key longterm clinical trials involving saxagliptin and its comparators.

Table 1: Saxagliptin vs. Placebo - Mean Change in Body Weight



| Study                                 | Treatment Group                              | Duration           | Mean Change in<br>Body Weight (kg)           |
|---------------------------------------|----------------------------------------------|--------------------|----------------------------------------------|
| SAVOR-TIMI 53                         | Saxagliptin                                  | 2.1 years (median) | No significant<br>difference from<br>placebo |
| Study 06                              | Saxagliptin +<br>Metformin +<br>Sulfonylurea | 24 weeks           | +0.2                                         |
| Placebo + Metformin<br>+ Sulfonylurea | 24 weeks                                     | -0.6               |                                              |
| Add-on to Insulin ± Metformin         | Saxagliptin 5 mg                             | 24 weeks           | +0.39                                        |
| Placebo                               | 24 weeks                                     | +0.18              |                                              |
| Add-on to Metformin                   | Saxagliptin 2.5 mg                           | 24 weeks           | -1.43                                        |
| Saxagliptin 5 mg                      | 24 weeks                                     | -0.87              |                                              |
| Saxagliptin 10 mg                     | 24 weeks                                     | -0.53              | _                                            |
| Placebo                               | 24 weeks                                     | -0.92              |                                              |

Table 2: Saxagliptin vs. Other Oral Hypoglycemic Agents - Mean Change in Body Weight



| Comparison                         | Study                                  | Treatment<br>Group                    | Duration | Mean Change<br>in Body<br>Weight (kg) |
|------------------------------------|----------------------------------------|---------------------------------------|----------|---------------------------------------|
| vs. DPP-4<br>Inhibitor             | Decompensated<br>T2DM Study            | Saxagliptin                           | 4 months | -2.1                                  |
| Sitagliptin                        | 4 months                               | -2.6                                  |          |                                       |
| vs. SGLT2<br>Inhibitor             | Post-hoc<br>analysis of<br>NCT01606007 | Saxagliptin 5 mg<br>+ Metformin       | 24 weeks | -                                     |
| Dapagliflozin 10<br>mg + Metformin | 24 weeks                               | -2.39 (difference vs. saxagliptin)[1] |          |                                       |
| Combination Therapy Study          | Saxagliptin<br>Monotherapy             | -                                     | 0        |                                       |
| Dapagliflozin +<br>Saxagliptin     | -                                      | -2.1                                  |          |                                       |
| Dapagliflozin<br>Monotherapy       | -                                      | -2.4                                  |          |                                       |
| vs. GLP-1<br>Receptor Agonist      | Chinese T2DM<br>Study                  | Saxagliptin                           | 24 weeks | No significant change                 |
| Liraglutide                        | 24 weeks                               | -6.0                                  |          |                                       |
| vs. Sulfonylurea                   | Meta-analysis                          | DPP-4 Inhibitors<br>(class effect)    | -        | Weight neutral                        |
| Sulfonylureas                      | -                                      | Weight gain                           |          |                                       |

# **Experimental Protocols of Key Cited Studies SAVOR-TIMI 53 Trial**

• Objective: To evaluate the long-term cardiovascular safety and efficacy of saxagliptin in patients with type 2 diabetes at high risk for cardiovascular events.[2]



- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2]
- Patient Population: 16,492 patients with type 2 diabetes and a history of cardiovascular disease or multiple cardiovascular risk factors.[3] Key inclusion criteria included an HbA1c between 6.5% and 12.0%.[2] The mean age of the participants was 65 years, with a mean duration of diabetes of 11.9 years.[3]
- Intervention: Patients were randomized to receive saxagliptin (5 mg daily, or 2.5 mg for patients with moderate or severe renal impairment) or a matching placebo, in addition to their standard diabetes care.[2][4]
- Duration: The median follow-up duration was 2.1 years.[5]
- Primary Endpoints: The primary safety endpoint was a composite of cardiovascular death,
   nonfatal myocardial infarction, or nonfatal ischemic stroke.
- Weight Assessment: Body weight was measured at baseline and periodically throughout the study.

## Saxagliptin as Add-on Therapy to Metformin

- Objective: To assess the efficacy and safety of saxagliptin as an add-on therapy in patients with type 2 diabetes inadequately controlled with metformin alone.
- Study Design: A 24-week, randomized, double-blind, placebo-controlled trial.
- Patient Population: Patients with type 2 diabetes with inadequate glycemic control on a stable dose of metformin.
- Intervention: Patients were randomized to receive saxagliptin (2.5 mg, 5 mg, or 10 mg once daily) or placebo, in addition to their ongoing metformin therapy.[7]
- Weight Assessment: Body weight was measured at baseline and at the end of the 24-week treatment period.[7]

## Signaling Pathways and Experimental Workflows



The following diagrams illustrate the mechanism of action of saxagliptin and a typical workflow for a clinical trial evaluating its effect on body weight.



Click to download full resolution via product page

Caption: Mechanism of action of saxagliptin.





Click to download full resolution via product page

Caption: Clinical trial workflow for weight assessment.



### Conclusion

In conclusion, extensive long-term clinical data robustly supports the classification of saxagliptin as a weight-neutral agent for the management of type 2 diabetes. When compared to placebo, saxagliptin demonstrates no significant impact on body weight. Furthermore, in contrast to other classes of oral hypoglycemic agents such as sulfonylureas and thiazolidinediones which are associated with weight gain, and GLP-1 receptor agonists and SGLT2 inhibitors which promote weight loss, saxagliptin offers a stable weight profile. This makes it a particularly suitable option for patients for whom prevention of weight gain is a key therapeutic goal. The choice of antidiabetic agent should be individualized based on the patient's overall clinical profile, including glycemic targets, cardiovascular risk, and weight management needs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dapagliflozin versus saxagliptin as add-on therapy in patients with type 2 diabetes inadequately controlled with metformin - Archives of Endocrinology and Metabolism [aemsbem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus—Thrombolysis in Myocardial Infarction 53 - American College of Cardiology [acc.org]
- 7. The Efficacy and Safety of Saxagliptin When Added to Metformin Therapy in Patients With Inadequately Controlled Type 2 Diabetes With Metformin Alone - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Saxagliptin and Weight Neutrality: A Long-Term Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b612269#validation-of-saxagliptin-s-weight-neutrality-in-long-term-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com